molecular formula C22H19N3O3 B11567991 N'-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide

N'-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide

Katalognummer: B11567991
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: NBAKDKMYKOPWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a hydrazide group, a diphenylpropan-2-ylidene moiety, and a nitrobenzene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 1,3-diphenylpropan-2-one and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(1,3-diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide: Similar structure but with a sulfonyl group instead of a nitro group.

    N-(1,3-diphenylpropan-2-ylidene)hydroxylamine: Contains a hydroxylamine group instead of a hydrazide group.

Uniqueness

N’-(1,3-diphenylpropan-2-ylidene)-3-nitrobenzohydrazide is unique due to its combination of a hydrazide group and a nitrobenzene moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C22H19N3O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-(1,3-diphenylpropan-2-ylideneamino)-3-nitrobenzamide

InChI

InChI=1S/C22H19N3O3/c26-22(19-12-7-13-21(16-19)25(27)28)24-23-20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,24,26)

InChI-Schlüssel

NBAKDKMYKOPWIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.